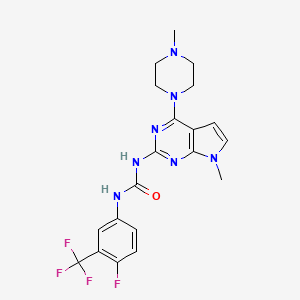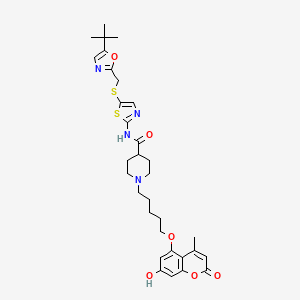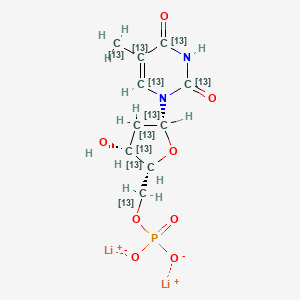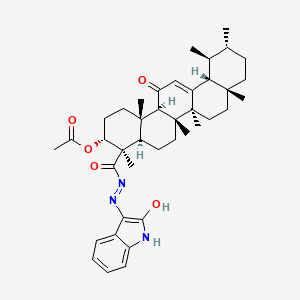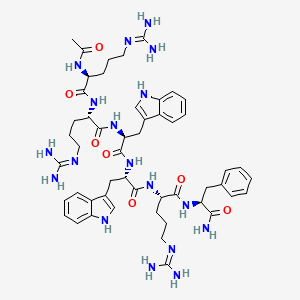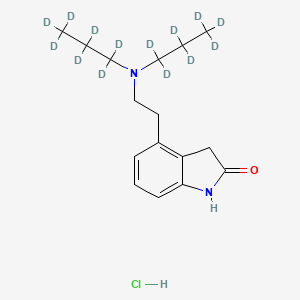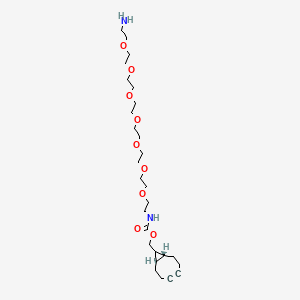
BCN-endo-PEG7-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BCN-endo-PEG7-NH2 is a compound that serves as an Antibody-Drug Conjugate (ADC) linker containing seven polyethylene glycol (PEG) unitsIn click chemistry, endo-BCN can react with molecules containing azide groups to form stable triazoles in the absence of catalysts .
Preparation Methods
Synthetic Routes and Reaction Conditions
BCN-endo-PEG7-NH2 is synthesized through a series of chemical reactions involving the incorporation of PEG units and the endo-BCN ligand. The synthetic route typically involves the following steps:
Endo-BCN Incorporation: The addition of the endo-BCN ligand to the PEGylated molecule.
Amidation: The final step involves the formation of the amide bond to produce this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Conducting the reactions in large reactors to produce significant quantities.
Purification: Using techniques such as chromatography to purify the final product.
Quality Control: Ensuring the product meets the required specifications through rigorous testing
Chemical Reactions Analysis
Types of Reactions
BCN-endo-PEG7-NH2 undergoes various chemical reactions, including:
Click Chemistry: Reacts with azide-containing molecules to form stable triazoles.
Substitution Reactions: The PEG units can participate in substitution reactions.
Common Reagents and Conditions
Azide Compounds: Used in click chemistry reactions.
Catalyst-Free Conditions: The reactions typically occur without the need for catalysts.
Major Products Formed
Triazoles: Formed through click chemistry reactions with azide-containing molecules.
Substituted PEG Derivatives: Formed through substitution reactions
Scientific Research Applications
BCN-endo-PEG7-NH2 has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to modify biomolecules.
Medicine: Utilized in the development of Antibody-Drug Conjugates (ADCs) for targeted drug delivery.
Industry: Applied in the production of specialized chemicals and materials .
Mechanism of Action
BCN-endo-PEG7-NH2 exerts its effects through the following mechanisms:
Click Chemistry: The endo-BCN ligand reacts with azide-containing molecules to form stable triazoles.
Bioconjugation: The PEG units facilitate the attachment of the compound to biomolecules, enhancing their properties and functions
Comparison with Similar Compounds
Similar Compounds
BCN-endo-PEG4-NH2: Contains four PEG units instead of seven.
BCN-endo-PEG12-NH2: Contains twelve PEG units, offering different properties.
Uniqueness
BCN-endo-PEG7-NH2 is unique due to its specific combination of seven PEG units and the endo-BCN ligand, providing a balance of hydrophilicity and reactivity that is advantageous in various applications .
Properties
Molecular Formula |
C27H48N2O9 |
|---|---|
Molecular Weight |
544.7 g/mol |
IUPAC Name |
[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C27H48N2O9/c28-7-9-31-11-13-33-15-17-35-19-21-37-22-20-36-18-16-34-14-12-32-10-8-29-27(30)38-23-26-24-5-3-1-2-4-6-25(24)26/h24-26H,3-23,28H2,(H,29,30)/t24-,25+,26? |
InChI Key |
WPOFDMZVJSPNSQ-IQCGEYIDSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN)CCC#C1 |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN)CCC#C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


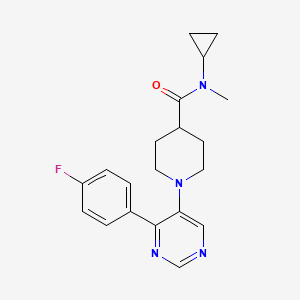
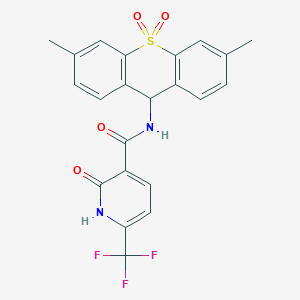
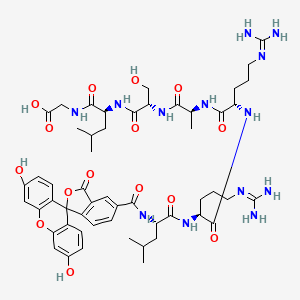
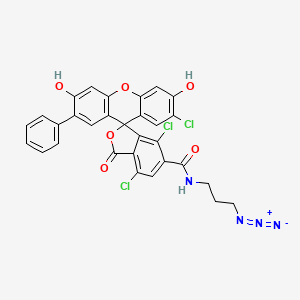
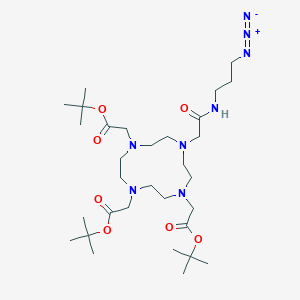
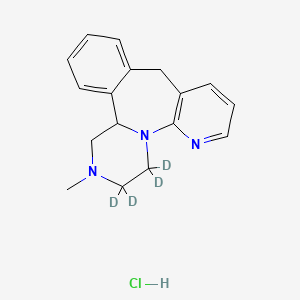
![3-[4-Chloro-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoyl]-3-azaspiro[5.5]undecane-9-carbaldehyde](/img/structure/B12375942.png)
